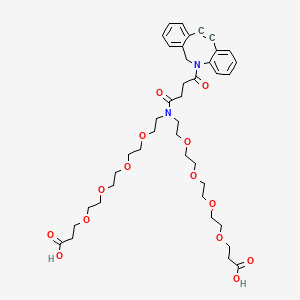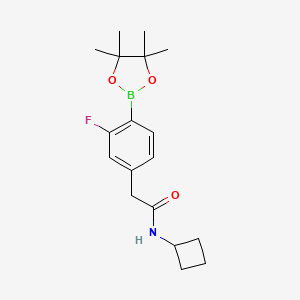
6-Chloro-2-phenylquinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-6-chloro-2-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C15H11ClN2, has a molecular weight of 254.71 g/mol . It is characterized by the presence of an amino group at the 4th position, a chlorine atom at the 6th position, and a phenyl group at the 2nd position of the quinoline ring.
準備方法
The synthesis of 4-Amino-6-chloro-2-phenylquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Pfitzinger reaction, which involves the condensation of isatin with substituted acetophenone, can be employed . Additionally, other classical methods such as the Skraup, Doebner-Von Miller, and Friedlander syntheses are also applicable for the construction of the quinoline ring . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance yield and reduce environmental impact .
化学反応の分析
4-Amino-6-chloro-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the amino and chloro groups.
Cyclization: The compound can undergo cyclization reactions to form various fused ring systems.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline N-oxide derivatives, while reduction can lead to the formation of aminoquinoline derivatives.
科学的研究の応用
4-Amino-6-chloro-2-phenylquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Amino-6-chloro-2-phenylquinoline involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and bacterial cell death . Additionally, the compound may interact with cellular receptors and signaling pathways, contributing to its antiviral and anticancer activities .
類似化合物との比較
4-Amino-6-chloro-2-phenylquinoline can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity, chloroquine has a similar quinoline structure but differs in its substitution pattern.
Quinine: Another antimalarial agent, quinine has a methoxy group at the 6th position instead of a chlorine atom.
Ciprofloxacin: A fluoroquinolone antibiotic, ciprofloxacin has a fluorine atom at the 6th position and a carboxylic acid group at the 3rd position.
The uniqueness of 4-Amino-6-chloro-2-phenylquinoline lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
特性
CAS番号 |
1189106-17-9 |
|---|---|
分子式 |
C15H11ClN2 |
分子量 |
254.71 g/mol |
IUPAC名 |
6-chloro-2-phenylquinolin-4-amine |
InChI |
InChI=1S/C15H11ClN2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H,(H2,17,18) |
InChIキー |
UFZPHDDHXDVTNZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



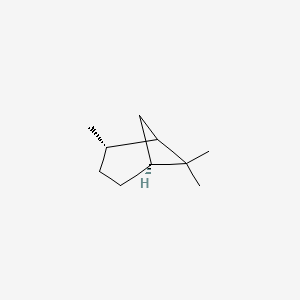
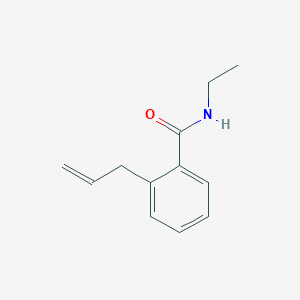
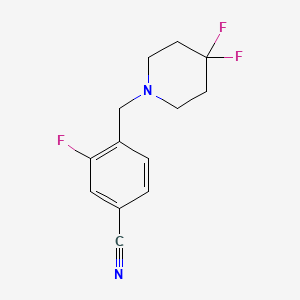
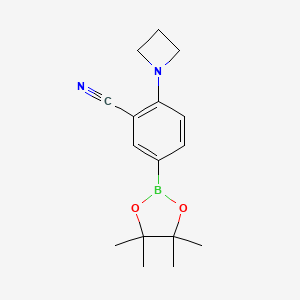


![1-Isopropyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13721812.png)
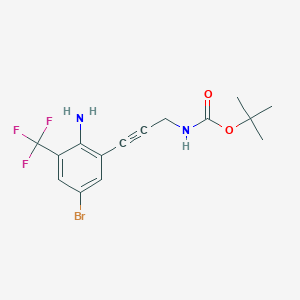
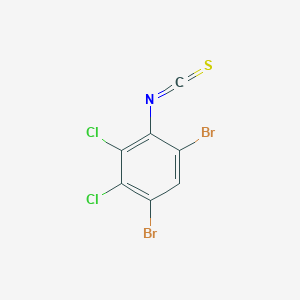
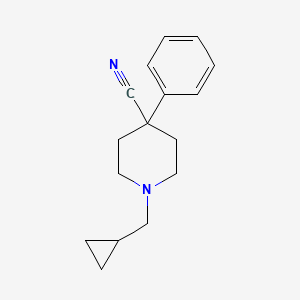
![1-Ethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13721828.png)
